molecular formula C23H26N2O B11478191 2-(bicyclo[2.2.1]hept-2-yl)-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide

2-(bicyclo[2.2.1]hept-2-yl)-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide

Cat. No.: B11478191
M. Wt: 346.5 g/mol
InChI Key: PZOOPWGNIRNKHL-UHFFFAOYSA-N
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Description

2-(bicyclo[221]hept-2-yl)-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide is a complex organic compound featuring a bicyclic structure and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bicyclo[2.2.1]hept-2-yl)-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This can be achieved through the Diels-Alder reaction of cyclopentadiene with ethylene. The resulting norbornene derivative is then functionalized to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(bicyclo[2.2.1]hept-2-yl)-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic core or the isoindoline moiety.

    Substitution: The compound can participate in substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2-(bicyclo[22

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-(bicyclo[2.2.1]hept-2-yl)-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The bicyclic structure and isoindoline moiety may allow it to bind to enzymes or receptors, modulating their activity. This interaction could influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core but differ in their functional groups.

    Isoindoline derivatives: These compounds contain the isoindoline moiety but may have different substituents.

Uniqueness

2-(bicyclo[2.2.1]hept-2-yl)-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide is unique due to the combination of its bicyclic structure and isoindoline moiety. This dual functionality provides it with distinct chemical and biological properties that are not found in simpler derivatives.

Properties

Molecular Formula

C23H26N2O

Molecular Weight

346.5 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-N-[3-(1,3-dihydroisoindol-2-yl)phenyl]acetamide

InChI

InChI=1S/C23H26N2O/c26-23(12-20-11-16-8-9-17(20)10-16)24-21-6-3-7-22(13-21)25-14-18-4-1-2-5-19(18)15-25/h1-7,13,16-17,20H,8-12,14-15H2,(H,24,26)

InChI Key

PZOOPWGNIRNKHL-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CC(=O)NC3=CC(=CC=C3)N4CC5=CC=CC=C5C4

Origin of Product

United States

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